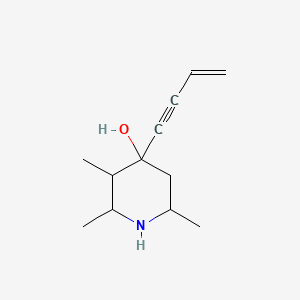
N'-(2,4-difluorobenzylidene)-2-(4-ethyl-1-piperazinyl)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of hydrazone derivatives often involves the reaction of an aldehyde or ketone with a hydrazide. For example, hydrazone derivatives have been synthesized by reacting 4-fluorobenzaldehyde with acetohydrazide derivatives, indicating a method that might be applicable to the synthesis of N'-(2,4-difluorobenzylidene)-2-(4-ethyl-1-piperazinyl)acetohydrazide (Li Wei-hua et al., 2006). Additionally, a series of piperazine-containing hydrazone derivatives have been synthesized, highlighting the versatility of hydrazone chemistry in generating compounds with varying substituents and potential biological activities (B. Kaya et al., 2016).
Molecular Structure Analysis
The molecular structure of such compounds can be elucidated using techniques like X-ray diffraction, NMR, and IR spectroscopy. For instance, the crystal structure of a related compound was determined, showcasing its crystallization in a monoclinic system and providing detailed geometric parameters (Li Wei-hua et al., 2006). This information is crucial for understanding the molecular geometry and potential interaction sites of N'-(2,4-difluorobenzylidene)-2-(4-ethyl-1-piperazinyl)acetohydrazide.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
A study detailed the synthesis of hydrazone derivatives, including compounds related to N'-(2,4-difluorobenzylidene)-2-(4-ethyl-1-piperazinyl)acetohydrazide, exploring their anticholinesterase activities. This research involved creating new compounds through the reaction of specific acetohydrazides with aromatic aldehydes, with their structures confirmed through various spectroscopic methods. The compounds were evaluated for their inhibition potency against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), identifying promising derivatives with significant activity, which could have implications for conditions like Alzheimer's disease (Kaya et al., 2016).
Antimicrobial Activity
Another study focused on the design, synthesis, and antimicrobial evaluation of a new piperazine derivative, synthesized by reacting specific acids and aldehydes. This work included thorough characterization of the compound using mass spectrometry, NMR, and IR spectroscopy, and assessed its antibacterial and antifungal activities. The findings highlighted the potential of such compounds in developing new antimicrobial agents, which is critical given the rising issue of antibiotic resistance (Muhammet, 2023).
Photophysical Properties
Research into the photophysical properties of derivatives of N'-(2,4-difluorobenzylidene)-2-(4-ethyl-1-piperazinyl)acetohydrazide, such as norfloxacin and its analogs, has provided insights into their behavior under light exposure. These studies have implications for understanding the stability and degradation pathways of such compounds, which is crucial for their potential therapeutic applications. The role of singlet excited-state deactivation through intramolecular electron transfer was a significant focus, offering a deeper understanding of the molecular behavior of these compounds (Cuquerella et al., 2006).
Propriétés
IUPAC Name |
N-[(E)-(2,4-difluorophenyl)methylideneamino]-2-(4-ethylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F2N4O/c1-2-20-5-7-21(8-6-20)11-15(22)19-18-10-12-3-4-13(16)9-14(12)17/h3-4,9-10H,2,5-8,11H2,1H3,(H,19,22)/b18-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTOMTSQQQYINNK-VCHYOVAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(=O)NN=CC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCN(CC1)CC(=O)N/N=C/C2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2,4-difluorobenzylidene)-2-(4-ethyl-1-piperazinyl)acetohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(dimethylamino)sulfonyl]-N-[3-(2-oxo-1-pyrrolidinyl)benzyl]-4-piperidinecarboxamide](/img/structure/B5599130.png)


![3-(3-hydroxy-3-methylbutyl)-N-[1-(6-methyl-2-pyridinyl)ethyl]benzamide](/img/structure/B5599148.png)
![3-(2-methyl-1H-imidazo[1,2-a]benzimidazol-1-yl)-1-propanol](/img/structure/B5599154.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-quinolinecarboxamide](/img/structure/B5599162.png)
![4-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-7-methyl-2H-chromen-2-one](/img/structure/B5599170.png)
![N-2-naphthyl-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5599185.png)
![ethyl 1-({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)-4-piperidinecarboxylate](/img/structure/B5599197.png)

![3-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B5599219.png)
![4-[(4-methylpiperazin-1-yl)sulfonyl]-N-phenylthiophene-2-carboxamide](/img/structure/B5599231.png)
